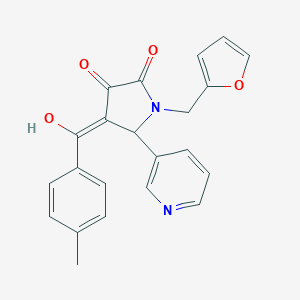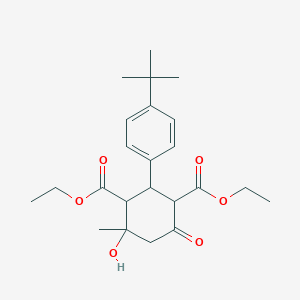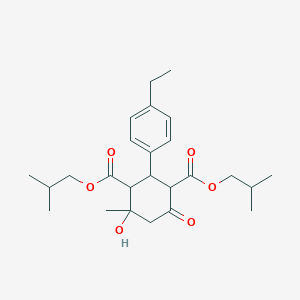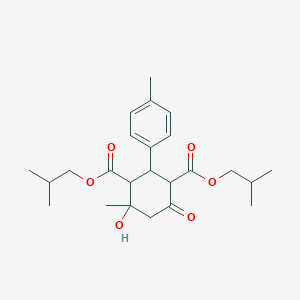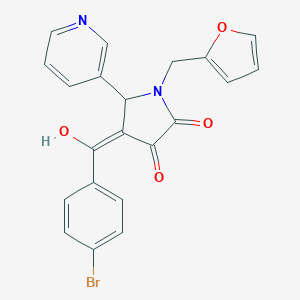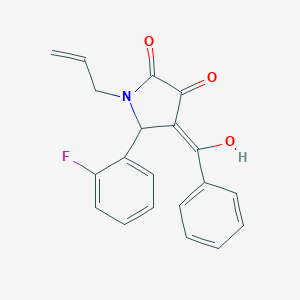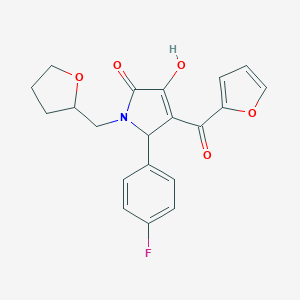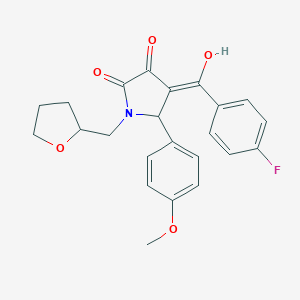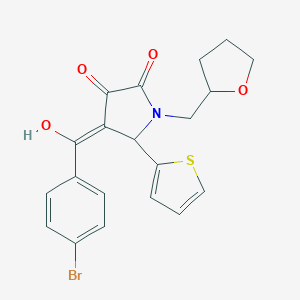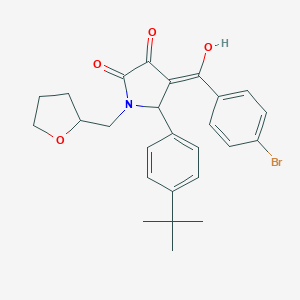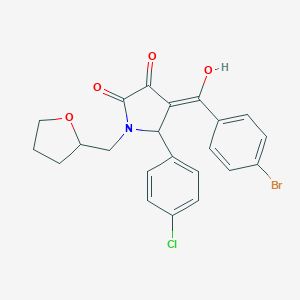![molecular formula C21H18ClNO5 B282493 3-[2-(2-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282493.png)
3-[2-(2-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(2-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid, also known as CP-113,818, is a chemical compound that has been studied for its potential therapeutic applications. It belongs to the class of pyrrole-based compounds and has been found to exhibit various biological activities.
作用机制
The mechanism of action of 3-[2-(2-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes and receptors in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of inflammatory mediators.
Biochemical and Physiological Effects
3-[2-(2-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been found to have anticonvulsant effects and may be useful in the treatment of epilepsy.
实验室实验的优点和局限性
3-[2-(2-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is readily available. It has also been shown to be effective in animal models of various diseases. However, one limitation of 3-[2-(2-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid is that its mechanism of action is not fully understood, which may limit its use in certain types of experiments.
未来方向
There are several potential future directions for research on 3-[2-(2-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid. One area of interest is the development of novel therapies for Alzheimer's disease and other neurological disorders. 3-[2-(2-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid has been shown to have neuroprotective effects and may be useful in the treatment of these conditions. Another area of interest is the development of new anti-inflammatory and analgesic drugs based on the structure of 3-[2-(2-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid. Finally, further research is needed to fully understand the mechanism of action of 3-[2-(2-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid and its potential applications in other areas of medicine and science.
合成方法
The synthesis of 3-[2-(2-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid involves the reaction of 2-chlorobenzoyl chloride with 4-methylbenzoyl pyrrole in the presence of a base. The resulting intermediate is then reacted with 2-hydroxy-3-(propionic acid) anhydride to yield the final product.
科学研究应用
3-[2-(2-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid has been studied for its potential applications in various fields of science. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurological disorders.
属性
分子式 |
C21H18ClNO5 |
|---|---|
分子量 |
399.8 g/mol |
IUPAC 名称 |
3-[(3E)-2-(2-chlorophenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]propanoic acid |
InChI |
InChI=1S/C21H18ClNO5/c1-12-6-8-13(9-7-12)19(26)17-18(14-4-2-3-5-15(14)22)23(11-10-16(24)25)21(28)20(17)27/h2-9,18,26H,10-11H2,1H3,(H,24,25)/b19-17+ |
InChI 键 |
MXCBPLPESLPORZ-HTXNQAPBSA-N |
手性 SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCC(=O)O)C3=CC=CC=C3Cl)/O |
SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC(=O)O)C3=CC=CC=C3Cl)O |
规范 SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC(=O)O)C3=CC=CC=C3Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




